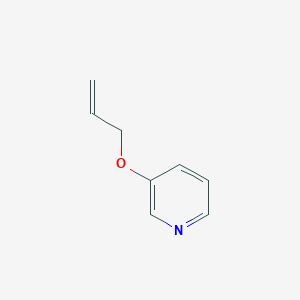

Pyridine, 3-(2-propenyloxy)-

Description

BenchChem offers high-quality Pyridine, 3-(2-propenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-(2-propenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-prop-2-enoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-6-10-8-4-3-5-9-7-8/h2-5,7H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWSQDFSFCOXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336667 | |

| Record name | Pyridine, 3-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-04-9 | |

| Record name | Pyridine, 3-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(prop-2-en-1-yloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Allyloxy)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(allyloxy)pyridine, a versatile heterocyclic building block. We will move beyond a simple data sheet to explore its core physicochemical and spectroscopic properties, detail a robust synthetic protocol, analyze its chemical reactivity, and contextualize its potential applications within the field of medicinal chemistry and drug discovery. The insights provided are grounded in established chemical principles and are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

Core Physicochemical and Structural Properties

3-(Allyloxy)pyridine, also known as 3-pyridylallyl ether, is a bifunctional molecule featuring a pyridine core and an allyl ether side chain. The pyridine ring, a bioisostere of benzene, imparts specific electronic and solubility characteristics, while the allyl group serves as a reactive handle for a variety of chemical transformations.

Caption: Chemical Structure of 3-(Allyloxy)pyridine (C₈H₉NO).

The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification procedures, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 18343-04-9 | [1] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| Boiling Point | 96 °C (at 12 Torr) | [1] |

| Density (Predicted) | 1.002 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.67 ± 0.10 | [1] |

| Synonyms | 3-Pyridylallyl ether, 3-(2-Propenyloxy)pyridine | [1] |

Spectroscopic Profile and Characterization

While dedicated, published spectra for 3-(allyloxy)pyridine are not widespread, its structure allows for a highly accurate prediction of its spectroscopic signature. This predictive analysis is a cornerstone of structural elucidation for novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR spectra would provide unambiguous confirmation of the structure. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the ether oxygen.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Pyridine H-2 | 8.3 - 8.5 | d | 1H | Deshielded by adjacent nitrogen. |

| Pyridine H-6 | 8.2 - 8.4 | dd | 1H | Deshielded by nitrogen. |

| Pyridine H-4 | 7.2 - 7.4 | ddd | 1H | Influenced by ortho/meta couplings. |

| Pyridine H-5 | 7.1 - 7.3 | dd | 1H | Standard aromatic region. |

| Allyl =CH- | 5.9 - 6.1 | ddt | 1H | Vinyl proton coupled to CH₂ and =CH₂. |

| Allyl =CH₂ (trans) | 5.3 - 5.5 | dq | 1H | Diastereotopic vinyl proton. |

| Allyl =CH₂ (cis) | 5.2 - 5.4 | dq | 1H | Diastereotopic vinyl proton. |

| Allyl -O-CH₂- | 4.5 - 4.7 | dt | 2H | Methylene adjacent to ether oxygen and vinyl group. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| Pyridine C-3 | 155 - 157 | Attached to electronegative oxygen. |

| Pyridine C-2 | 145 - 148 | Adjacent to nitrogen. |

| Pyridine C-6 | 140 - 143 | Adjacent to nitrogen. |

| Allyl =CH- | 132 - 134 | Vinylic carbon. |

| Pyridine C-4 | 123 - 125 | Aromatic carbon. |

| Pyridine C-5 | 120 - 122 | Aromatic carbon. |

| Allyl =CH₂ | 117 - 119 | Terminal vinylic carbon. |

| Allyl -O-CH₂- | 68 - 70 | Aliphatic carbon attached to oxygen. |

Infrared (IR) Spectroscopy

The IR spectrum is defined by the vibrational modes of its key functional groups. The presence of both an aromatic ring and an alkene moiety provides a distinct fingerprint.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| 3100 - 3000 | Aromatic & Vinylic C-H | Stretch |

| 1640 - 1650 | Alkene C=C | Stretch |

| 1570 - 1590 | Pyridine Ring C=N, C=C | Stretch |

| 1200 - 1250 | Aryl Ether C-O | Asymmetric Stretch |

| 1020 - 1050 | Aryl Ether C-O | Symmetric Stretch |

| 910 - 990 | Alkene =C-H | Out-of-plane bend |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 3-(allyloxy)pyridine is expected to show a clear molecular ion peak and characteristic fragmentation patterns useful for its identification.

-

Molecular Ion (M⁺): m/z = 135.16

-

High-Resolution MS (HRMS): Calculated for C₈H₉NO [M+H]⁺: 136.0757. This precise mass is crucial for confirming the elemental composition.

-

Key Fragmentation: A prominent fragment would be observed at m/z = 94, corresponding to the loss of the allyl radical (•C₃H₅), leaving a stable 3-hydroxypyridine radical cation.

Synthesis and Purification Protocol

3-(Allyloxy)pyridine is most reliably prepared via a Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of the 3-pyridyloxide anion on an allyl halide. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical, as it effectively solvates the cation of the base without solvating the nucleophile, thereby accelerating the reaction rate.

Caption: Workflow for the synthesis of 3-(allyloxy)pyridine.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 1.0 g of 3-hydroxypyridine). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred DMF.

-

Nucleophile Formation: Slowly add 3-hydroxypyridine (1.0 equivalent) dissolved in a minimum of anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve, and the sodium 3-pyridyloxide salt will form.

-

Alkylation: Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-(allyloxy)pyridine.

Chemical Reactivity and Synthetic Potential

The utility of 3-(allyloxy)pyridine in drug development stems from the distinct reactivity of its two main components.

Reactivity of the Pyridine Ring

-

Basicity: The lone pair of electrons on the nitrogen atom makes it a weak base (predicted pKa of conjugate acid ≈ 4.67), capable of forming salts with acids.[1] This property is often exploited to improve the aqueous solubility of drug candidates.

-

Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The 3-oxy substituent is an activating, ortho-, para-director. However, the ring nitrogen is deactivating and directs meta (to C-4 and C-6). The interplay of these effects makes predicting regioselectivity complex and often requires specific reaction conditions. Halogenation at the 3-position of pyridines can be achieved through specialized methods.[2][3]

Reactivity of the Allyl Ether Group: The Claisen Rearrangement

A key transformation available to 3-(allyloxy)pyridine is the thermal[4][4]-sigmatropic rearrangement known as the Claisen rearrangement. Upon heating, the allyl group migrates from the oxygen atom to an adjacent carbon atom on the pyridine ring. This reaction provides a powerful method for C-C bond formation and accessing more complex, substituted pyridinols.

Caption: The Claisen rearrangement of 3-(allyloxy)pyridine.

This rearrangement typically favors migration to the ortho position (C-2), yielding 2-allyl-3-hydroxypyridine. This product contains a new nucleophilic center (the phenol) and retains the reactive allyl group for further functionalization, such as oxidation, reduction, or metathesis reactions.

Applications in Medicinal Chemistry and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5][6] Its ability to act as a hydrogen bond acceptor and its favorable polarity profile contribute to its success.[7]

3-(Allyloxy)pyridine is a particularly valuable building block for several reasons:

-

Analogue Synthesis: A series of 3-(aryloxy)pyridines has been shown to possess cognition-activating properties, making them interesting leads for neurological disorders.[4] 3-(Allyloxy)pyridine serves as a key intermediate to synthesize novel analogues where the allyl group can be elaborated into diverse functionalities, allowing for extensive structure-activity relationship (SAR) studies.

-

Improved Physicochemical Properties: The pyridine nitrogen can be protonated at physiological pH, which can enhance the aqueous solubility and bioavailability of a parent molecule, a critical factor in drug design.[5]

-

Versatile Intermediate: The dual reactivity discussed previously allows for the creation of complex molecular architectures. The allyl group can be transformed into a variety of other functional groups, while the pyridine ring can be modified or used as a key pharmacophoric element. This versatility is highly sought after in the construction of compound libraries for high-throughput screening.[8][9]

Safety, Handling, and Storage

As a chemical intermediate, 3-(allyloxy)pyridine requires careful handling to ensure laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling Precautions: Based on the general safety profile of pyridines, all manipulations should be conducted inside a certified chemical fume hood.[10] Personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat, is mandatory.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sources of ignition, and strong oxidizing agents.[12]

Conclusion

3-(Allyloxy)pyridine is more than a simple catalog chemical; it is a strategically designed building block that offers significant advantages to researchers in drug discovery and organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and reliable starting material. The compound's true value lies in its dual reactivity, where the stable, pharmacologically relevant pyridine core is complemented by a versatile allyl group, opening pathways to novel and complex molecular scaffolds. Understanding these core attributes is the first step toward unlocking its full potential in the development of next-generation therapeutics.

References

-

Butler, D. E., Poschel, B. P., & Marriott, J. G. (1981). Cognition-activating properties of 3-(Aryloxy)pyridines. Journal of Medicinal Chemistry, 24(3), 346–350. [Link]

-

ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. [Link]

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

-

Leal, M. C., et al. (2017). Metabolic Profiling as a Screening Tool for Cytotoxic Compounds: Identification of 3-Alkyl Pyridine Alkaloids from Sponges Collected at a Shallow Water Hydrothermal Vent Site North of Iceland. Marine Drugs, 15(2), 43. [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

Supplementary Table A. 1H nmr data for pyrido[1,2-a]quinoxalines 3a-k. [Link]

-

University of Glasgow. 1H NMR data (400MHz, pyridine-d5, 363K) obtained for 1-heptaacetate. [Link]

-

Hoye, T. R., et al. (2004). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 126(33), 10210–10211. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Suszko, J., & Szafran, M. (1957). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, 5, 541-545. [Link]

-

NIST. 3-Allyloxy-1,2 propanediol. NIST WebBook. [Link]

-

Ali, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]

-

Carl ROTH. Pyridine - Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 57(23), 10257–10274. [Link]

-

El-Damasy, A. K., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 13(11), 1368-1386. [Link]

-

Harvey, D. J. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications, 579(1), 1-12. [Link]

-

Wanner, B., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Wanner, B., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 767-773. [Link]

-

Taylor, C. D., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13852-13855. [Link]

Sources

- 1. 3-(Allyloxy)pyridine | 18343-04-9 [amp.chemicalbook.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cognition-activating properties of 3-(Aryloxy)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. carlroth.com [carlroth.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic data of 3-(2-propenyloxy)-pyridine (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-propenyloxy)-pyridine

Authored by: A Senior Application Scientist

Introduction

3-(2-propenyloxy)-pyridine, also known as 3-(allyloxy)pyridine, is a heterocyclic compound featuring a pyridine ring functionalized with an allyloxy group. Its chemical structure combines the aromatic, electron-deficient nature of pyridine with the reactive allyl moiety, making it a valuable building block in synthetic organic chemistry and drug discovery.[1][2][3] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and elucidating structure in research and development settings.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 3-(2-propenyloxy)-pyridine: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative explains the causality behind spectral features, offers field-proven insights for data interpretation, and presents standardized protocols for data acquisition.

Compound Profile:

-

IUPAC Name: 3-(prop-2-en-1-yloxy)pyridine

-

Synonyms: 3-(Allyloxy)pyridine, 3-Pyridylallyl ether

-

Molecular Formula: C₈H₉NO[4]

-

Molecular Weight: 135.16 g/mol [4]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For 3-(2-propenyloxy)-pyridine, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule. The spectrum is characterized by two distinct regions: the downfield aromatic region for the pyridine ring protons and the upfield region for the aliphatic allyl group protons. The electronegativity of the nitrogen atom in the pyridine ring and the oxygen atom of the ether linkage significantly influences the chemical shifts.[5][6]

Data Interpretation & Assignments:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 (Pyridine) | 8.3 - 8.5 | Doublet (d) or dd | ~2-3 Hz, ~1 Hz | Adjacent to ring nitrogen (strong deshielding); couples to H-6 and H-4. |

| H-6 (Pyridine) | 8.2 - 8.4 | Doublet of doublets (dd) | ~4-5 Hz, ~1 Hz | Adjacent to ring nitrogen (strong deshielding); couples to H-5 and H-4. |

| H-4 (Pyridine) | 7.2 - 7.4 | Doublet of triplets (dt) or ddd | ~8 Hz, ~2-3 Hz, ~1 Hz | Deshielded aromatic proton; couples to H-2, H-5, and H-6. |

| H-5 (Pyridine) | 7.1 - 7.3 | Doublet of doublets (dd) | ~8 Hz, ~4-5 Hz | Ortho to ether, shielded relative to other ring protons; couples to H-4 and H-6. |

| H-1' (Allyl, -CH=) | 5.9 - 6.2 | Multiplet (m) | - | Vinylic proton, deshielded by the double bond. |

| H-3'a, H-3'b (Allyl, =CH₂) | 5.2 - 5.5 | Multiplet (m) | - | Terminal vinylic protons, showing distinct cis and trans coupling to H-1'. |

| H-2' (Allyl, O-CH₂) | 4.6 - 4.8 | Doublet (d) | ~5-6 Hz | Methylene protons adjacent to the ether oxygen, significantly deshielded. |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.[5][7] The exact values may vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy: Carbon Backbone Mapping

In ¹³C NMR, each unique carbon atom typically produces a single peak, providing a direct count of non-equivalent carbons.[8] The spectrum for 3-(2-propenyloxy)-pyridine is expected to show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the allyl group.

Data Interpretation & Assignments:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 (Pyridine, C-O) | 155 - 158 | Aromatic carbon bonded to highly electronegative oxygen, strongly deshielded. |

| C-2 (Pyridine) | 140 - 143 | Adjacent to ring nitrogen, deshielded. |

| C-6 (Pyridine) | 146 - 149 | Adjacent to ring nitrogen, deshielded. |

| C-4 (Pyridine) | 123 - 126 | Aromatic C-H. |

| C-5 (Pyridine) | 120 - 122 | Aromatic C-H. |

| C-1' (Allyl, -CH=) | 132 - 135 | sp² hybridized vinylic carbon. |

| C-3' (Allyl, =CH₂) | 117 - 120 | sp² hybridized terminal vinylic carbon. |

| C-2' (Allyl, O-CH₂) | 68 - 72 | sp³ hybridized carbon bonded to oxygen, deshielded relative to a standard alkane. |

Note: Predicted values are based on established ranges for pyridine and allyl functional groups.[9][10]

Experimental Protocol: NMR Spectrum Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of purified 3-(2-propenyloxy)-pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize shim settings to achieve sharp, symmetrical peaks.

-

Set an appropriate spectral width (~12-16 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each carbon appears as a singlet.[8]

-

Set a wider spectral width (~220-240 ppm).

-

A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Data Interpretation & Assignments:

The IR spectrum of 3-(2-propenyloxy)-pyridine will confirm the presence of the pyridine ring, the carbon-carbon double bond, and the aryl-alkyl ether linkage.[11][12][13]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic C-H | Confirms the presence of sp² C-H bonds from both the pyridine ring and the allyl group. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Corresponds to the -CH₂- group in the allyl moiety. |

| ~1640 | C=C Stretch | Alkene | A key indicator of the allyl group's carbon-carbon double bond. |

| 1570 - 1600 | C=C & C=N Stretch | Pyridine Ring | Characteristic stretching vibrations of the aromatic pyridine ring system.[11][14] |

| 1450 - 1500 | C=C Stretch | Pyridine Ring | Additional characteristic ring stretching bands. |

| 1200 - 1250 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) | Strong absorption confirming the C(aryl)-O bond. |

| 1020 - 1050 | C-O-C Stretch | Aryl-Alkyl Ether (Symmetric) | Confirms the O-C(alkyl) bond. |

| 920 - 990 | =C-H Bend | Alkene | Out-of-plane bending vibrations confirming the terminal vinyl group. |

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient technique.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small drop of liquid 3-(2-propenyloxy)-pyridine directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Scan Collection: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For 3-(2-propenyloxy)-pyridine, Electron Ionization (EI) is a common method.

Data Interpretation & Fragmentation Analysis:

-

Molecular Ion (M⁺•): The spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 135, corresponding to the molecular weight of the compound (C₈H₉NO).

-

Key Fragmentation Pathways: The molecular ion is a radical cation that can undergo several characteristic fragmentation reactions.

-

Loss of Allyl Radical: The most favorable cleavage is often the loss of the stable allyl radical (•CH₂CH=CH₂, 41 Da), resulting in a fragment at m/z 94 . This fragment corresponds to the 3-oxopyridinium radical cation.

-

Formation of Allyl Cation: Cleavage of the ether bond can also produce a stable allyl cation at m/z 41 and a 3-hydroxypyridine radical.

-

Loss of Propene: A hydrogen rearrangement followed by the elimination of a neutral propene molecule (CH₂=CHCH₃, 42 Da) can lead to a fragment at m/z 93 .

-

Below is a diagram illustrating the primary fragmentation pathway.

Caption: Primary EI-MS fragmentation of 3-(2-propenyloxy)-pyridine.

Experimental Protocol: Mass Spectrum Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.

-

Employ a temperature program, for instance, starting at 50°C and ramping to 250°C at 10°C/min.

-

-

MS Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically using a 70 eV electron beam for EI).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum corresponding to the GC peak.

Overall Characterization Workflow

The logical flow from synthesis to structural confirmation involves a multi-technique approach, ensuring a comprehensive and validated characterization.

Caption: Workflow for the synthesis and spectroscopic confirmation of a molecule.

Conclusion

The structural elucidation of 3-(2-propenyloxy)-pyridine is definitively achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provide an exhaustive map of the proton and carbon framework. Infrared spectroscopy confirms the presence of key functional groups—the pyridine ring, the C=C double bond, and the aryl-alkyl ether linkage. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques provide a robust and self-validating dataset essential for researchers and drug development professionals.

References

-

ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 14, 2026, from [Link]

-

Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Chemin, M., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321-4. Retrieved January 14, 2026, from [Link]

-

Szafran, M. (1962). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 10, 479-484. Retrieved January 14, 2026, from [Link]

-

Genta-Jouve, G., et al. (2017). Metabolic Profiling as a Screening Tool for Cytotoxic Compounds: Identification of 3-Alkyl Pyridine Alkaloids from Sponges Collected at a Shallow Water Hydrothermal Vent Site North of Iceland. Marine Drugs, 15(2), 48. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved January 14, 2026, from [Link]

-

University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0219413). Retrieved January 14, 2026, from [Link]

-

University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 3-Allyloxy-1,2 propanediol. Retrieved January 14, 2026, from [Link]

-

Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930810. Retrieved January 14, 2026, from [Link]

-

Dow, M., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 19(4), 856-861. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 14, 2026, from [Link]

-

Ishiuchi, S., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. Retrieved January 14, 2026, from [Link]

-

Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Scientific Reports, 14(1), 10893. Retrieved January 14, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). 13C NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

-

Ronald J Quinn research group. (n.d.). Mass spectrometry. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Retrieved January 14, 2026, from [Link]

-

mVOC. (n.d.). Pyridine. Retrieved January 14, 2026, from [Link]

-

Harvey, D. J. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications, 579(1), 1-12. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-Propen-1-yl)pyridine. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Pyridine. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of the residual pyridine species over the different solids.... Retrieved January 14, 2026, from [Link]

Sources

- 1. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 3-(Allyloxy)pyridine | 18343-04-9 [amp.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridine [webbook.nist.gov]

An In-Depth Technical Guide to 3-(Allyloxy)pyridine (CAS Number: 18343-04-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Potential of a Versatile Pyridine Derivative

As a Senior Application Scientist, it is my privilege to introduce this comprehensive technical guide on 3-(Allyloxy)pyridine, a molecule of growing interest in advanced chemical synthesis. This document is designed to move beyond a simple recitation of facts and figures. Instead, it aims to provide a deeper understanding of the compound's characteristics, its safe handling, and its potential applications, particularly in the realms of polymer chemistry and drug discovery. The pyridine scaffold is a cornerstone of medicinal chemistry, and understanding the nuances of its derivatives is paramount for innovation.[1][2] This guide has been structured to provide a logical and practical flow of information, empowering researchers to confidently and safely incorporate 3-(Allyloxy)pyridine into their work.

Section 1: Chemical Identity and Core Properties

Proper identification and understanding of a chemical's fundamental properties are the bedrock of any successful research endeavor. This section provides the essential data for 3-(Allyloxy)pyridine.

Systematic Name: 3-(Prop-2-en-1-yloxy)pyridine[3]

Synonyms: 3-Pyridylallyl ether, 3-(2-Propenyloxy)pyridine[3]

CAS Number: 18343-04-9

Molecular Formula: C₈H₉NO[3]

Molecular Weight: 135.16 g/mol [3]

Chemical Structure:

Caption: Chemical structure of 3-(Allyloxy)pyridine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 96 °C at 12 Torr | [3] |

| Density (predicted) | 1.002 ± 0.06 g/cm³ | [3] |

| pKa (predicted) | 4.67 ± 0.10 | [3] |

Section 2: Comprehensive Safety and Handling Protocols

A culture of safety is non-negotiable in a research environment. The following information is synthesized from available safety data for pyridine and its derivatives, and should be treated as a guide. Always consult the most recent and specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical.

2.1 Hazard Identification

3-(Allyloxy)pyridine is classified as a hazardous substance. The primary hazards are:

-

Skin Irritation (H315): Causes skin irritation.[3]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[3]

-

Respiratory Irritation (H335): May cause respiratory irritation.[3]

Based on the general reactivity of pyridines, it should also be considered harmful if swallowed, in contact with skin, or if inhaled.[4][5]

2.2 First-Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

2.3 Firefighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific hazards arising from the chemical: As with many organic compounds containing nitrogen, combustion may produce toxic fumes of nitrogen oxides and carbon monoxide. Vapors may be heavier than air and can travel to a source of ignition and flash back.[5]

-

Protective equipment for firefighters: Wear self-contained breathing apparatus and full protective gear.[5]

2.4 Handling and Storage

Caption: Recommended workflow for safe handling and storage.

-

Handling: Always work in a well-ventilated area, preferably a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[5][6]

Section 3: Synthesis and Reactivity

3.1 Synthesis

Illustrative Synthetic Protocol (Williamson Ether Synthesis):

-

To a solution of 3-hydroxypyridine in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride) at room temperature.

-

Stir the mixture for a designated period to allow for the formation of the pyridinolate anion.

-

Add a slight molar excess of allyl bromide dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-(allyloxy)pyridine.

Caption: General schematic for the Williamson ether synthesis of 3-(allyloxy)pyridine.

3.2 Reactivity

The reactivity of 3-(allyloxy)pyridine is influenced by the pyridine ring and the allyloxy group.

-

Pyridine Ring: The nitrogen atom imparts a basic character to the molecule and deactivates the ring towards electrophilic substitution. Nucleophilic substitution is more favorable at the 2- and 4-positions.[1]

-

Allyloxy Group: The double bond in the allyl group can undergo typical alkene reactions such as addition and oxidation. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Section 4: Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a synthesized compound. While specific spectra for 3-(allyloxy)pyridine were not found in the initial searches, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

4.1 ¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm), characteristic of a 3-substituted pyridine ring.

-

Allylic Protons:

-

A doublet for the two protons of the -OCH₂- group.

-

A multiplet for the -CH= proton.

-

Two distinct signals (doublet of doublets) for the terminal =CH₂ protons.

-

4.2 ¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Five signals in the aromatic region (δ 120-150 ppm).

-

Allylic Carbons:

-

A signal for the -OCH₂- carbon.

-

A signal for the -CH= carbon.

-

A signal for the =CH₂ carbon.

-

4.3 FTIR Spectroscopy (Predicted)

-

C-O-C Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹.

-

C=C Stretch (alkene): A medium absorption band around 1650 cm⁻¹.

-

C=N and C=C Stretch (aromatic): Absorption bands in the 1600-1450 cm⁻¹ region.

-

=C-H Bending (alkene): Absorptions in the 1000-650 cm⁻¹ region.

4.4 Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 135. Fragmentation may involve the loss of the allyl group or cleavage of the pyridine ring.

Section 5: Applications and Research Insights

The unique combination of a pyridine ring and an allyl functional group makes 3-(allyloxy)pyridine a valuable building block in several areas of chemical research.

5.1 Polymer Chemistry

The terminal double bond of the allyl group makes this molecule a suitable monomer for polymerization reactions. It can be used in the synthesis of homochiral polymers. The pyridine moiety can impart specific properties to the resulting polymer, such as basicity, metal-coordinating ability, and thermal stability.

5.2 Medicinal Chemistry and Drug Development

-

Linker Chemistry: The structure of 3-(allyloxy)pyridine makes it a potential linker molecule in the design of more complex molecules, such as antibody-drug conjugates (ADCs) or PROTACs. The pyridine ring can provide a point of attachment or influence the solubility and pharmacokinetic properties of the final compound.

-

Pharmacological Activity: As a pyridine derivative, it has the potential to exhibit biological activity. Research has shown that related 3-aryloxypyridines possess cognition-activating properties.[7] Furthermore, 3-(allyloxy)pyridine has been found to inhibit the activity of cytochrome P450 3A4 (CYP3A4), an important enzyme in drug metabolism. This suggests its potential use as a modulator of drug metabolism or as a lead compound for the development of new CYP3A4 inhibitors.

Section 6: Conclusion and Future Outlook

3-(Allyloxy)pyridine is a versatile chemical with promising applications in both materials science and medicinal chemistry. Its synthesis is achievable through standard organic chemistry methods, and its reactivity offers multiple avenues for further functionalization. As research in targeted drug delivery and advanced polymers continues to grow, the demand for well-characterized and functionalized building blocks like 3-(allyloxy)pyridine is expected to increase. This guide provides a foundational understanding of this compound, and it is our hope that it will facilitate further innovation and discovery.

References

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Allyloxy)pyridine | 18343-04-9 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. Cognition-activating properties of 3-(Aryloxy)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Pyridine, 3-(2-propenyloxy)-

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Key Building Block

In the intricate tapestry of modern synthetic chemistry and drug discovery, the pyridine scaffold remains a cornerstone. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among these, Pyridine, 3-(2-propenyloxy)-, also known as 3-(allyloxy)pyridine, presents itself as a versatile building block. The presence of the allyloxy group offers a reactive handle for further molecular elaboration, making its physicochemical properties—specifically its solubility and stability—of paramount importance for any researcher aiming to utilize it effectively.

This guide is not a mere recitation of data. It is a synthesis of established principles and practical, field-tested insights designed to empower you, the researcher, to handle this compound with a deep, predictive understanding. We will delve into the "why" behind the "how," ensuring that the protocols and data presented are not just followed, but understood. This foundational knowledge is critical for troubleshooting, optimizing reaction conditions, and ultimately, for the successful integration of 3-(allyloxy)pyridine into your research and development pipelines.

The Molecular Blueprint: Structure and its Physicochemical Implications

To comprehend the solubility and stability of Pyridine, 3-(2-propenyloxy)-, we must first dissect its molecular structure.

Caption: Molecular structure and key features of Pyridine, 3-(2-propenyloxy)-.

The molecule is an amalgamation of a polar, basic pyridine ring and a more nonpolar allyloxy side chain. This duality is the primary determinant of its solubility characteristics. The nitrogen atom in the pyridine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor and is readily protonated in acidic media, significantly influencing its aqueous solubility.[2][3] Conversely, the allyl group and the aromatic ring contribute to its lipophilicity, governing its solubility in organic solvents.

Solubility Profile: A Quantitative and Qualitative Assessment

The solubility of a compound is not a monolithic property but rather a spectrum that varies with the nature of the solvent. Understanding this profile is critical for tasks ranging from reaction solvent selection to formulation development.

General Solubility Characteristics

Based on its structure, a qualitative prediction can be made: Pyridine, 3-(2-propenyloxy)- is expected to be a liquid at room temperature with a characteristic pyridine-like odor. It is anticipated to be miscible with a wide range of common organic solvents due to its moderate polarity and the presence of the hydrocarbon-rich allyl group.[4][5] Its solubility in water is expected to be limited but significantly enhanced at lower pH values due to the protonation of the pyridine nitrogen.[2][3]

Quantitative Solubility Data

The following table summarizes the predicted and expected solubility of Pyridine, 3-(2-propenyloxy)- in a variety of common laboratory solvents.

| Solvent | Type | Predicted Solubility at 25°C | Rationale |

| Water (pH 7) | Polar Protic | Sparingly Soluble | The nonpolar allyl group and aromatic ring limit solubility in neutral water. |

| Water (pH < 4) | Polar Protic | Soluble | Protonation of the basic pyridine nitrogen (pKa ≈ 4.67) forms a more polar and soluble pyridinium salt.[6][2][3] |

| Methanol / Ethanol | Polar Protic | Miscible | Pyridine itself is miscible with alcohols; the allyloxy group is unlikely to alter this significantly.[7] |

| Acetone | Polar Aprotic | Miscible | Good dipole-dipole interactions are expected. |

| Dichloromethane | Nonpolar | Miscible | Favorable van der Waals forces and dipole-dipole interactions. |

| Toluene / Benzene | Nonpolar | Miscible | Pyridine is soluble in benzene; the allyloxy group should enhance this.[7] |

| Diethyl Ether | Nonpolar | Soluble | Pyridine is soluble in ether.[7] |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | Significant polarity mismatch between the pyridine ring and the nonpolar solvent. |

Experimental Protocol: Determining Solubility

A systematic approach is crucial for accurately determining a compound's solubility profile.[2][3]

Principle: A qualitative assessment using small quantities can efficiently classify the compound's solubility in various solvents, guiding the selection of appropriate solvents for reactions, purification, and analysis.

Methodology:

-

Solvent Selection: Prepare a set of test tubes with 1 mL of various solvents, including water, 5% HCl, 5% NaOH, and common organic solvents like ethanol, acetone, and hexane.[2][3]

-

Sample Addition: To each test tube, add a small, measured amount of Pyridine, 3-(2-propenyloxy)- (e.g., 20-30 mg).

-

Observation: Vigorously shake each tube for 1-2 minutes and observe whether the compound dissolves completely.[8]

-

Classification:

-

Soluble in Water: If soluble, test the aqueous solution with litmus paper to determine if it's acidic, basic, or neutral.[3]

-

Insoluble in Water: If insoluble in water, its solubility in acidic (5% HCl) and basic (5% NaOH) solutions will indicate the presence of basic or acidic functional groups, respectively.[2][3] Solubility in HCl is expected due to the basic pyridine nitrogen.

-

Organic Solvents: Observe miscibility or solubility in the selected organic solvents.

-

Self-Validation and Trustworthiness:

-

Consistency: Repeat the tests to ensure reproducible results.

-

Purity of Compound: Ensure the starting material is of high purity to avoid misleading results.

-

Temperature Control: Perform tests at a consistent, recorded temperature, as solubility is temperature-dependent.

Stability Landscape: Navigating Potential Degradation Pathways

The stability of Pyridine, 3-(2-propenyloxy)- is not absolute. It is susceptible to degradation under specific environmental conditions. A thorough understanding of these liabilities is essential for ensuring its quality and for designing stable formulations.

Caption: Potential degradation pathways for Pyridine, 3-(2-propenyloxy)-.

Key Stability Concerns

-

Hydrolysis: The ether linkage, while generally stable, could be susceptible to cleavage under harsh acidic or basic conditions, which would yield 3-hydroxypyridine and allyl alcohol. The allylic system may also undergo rearrangements.[9]

-

Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, a common reaction for pyridines.[1] The double bond in the allyl group is also a potential site for oxidation.

-

Thermal Decomposition: At elevated temperatures, pyridine compounds can undergo complex decomposition reactions.[10] The allylic group may also be prone to thermal rearrangement or polymerization.

-

Photostability: Pyridine N-oxides, a potential oxidation product, are known to be photochemically active.[11] The parent compound may also exhibit sensitivity to UV light, potentially leading to polymerization of the allyl group or other degradation pathways.

Experimental Protocol: Forced Degradation Study (ICH Q1A(R2))

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[12][13] This information is invaluable for developing stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Pyridine, 3-(2-propenyloxy)- in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions in parallel with a control sample stored under ambient conditions:[12][14]

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C).

-

Oxidative Degradation: Treat with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 70 °C) in the dark.

-

Photolytic Degradation: Expose the solution to a light source capable of emitting both UV and visible light, as specified in ICH Q1B guidelines.[13][15]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) or mass spectrometer (MS) is highly recommended for peak purity assessment and identification of degradants.

-

Data Interpretation: The goal is to achieve a target degradation of 5-20%.[14] Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. This data helps establish degradation pathways and validates the analytical method's specificity.[13]

Trustworthiness and Authoritative Grounding:

-

Stability-Indicating Method: The HPLC method must be validated to demonstrate that it can accurately measure the concentration of the parent compound in the presence of its degradation products.

-

ICH Guidelines: The design and execution of forced degradation studies should align with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability testing.[12][15]

Concluding Remarks: From Data to Application

The data and protocols presented in this guide provide a robust framework for understanding and managing the solubility and stability of Pyridine, 3-(2-propenyloxy)-. By appreciating the interplay between its molecular structure and its physicochemical properties, researchers can make informed decisions regarding solvent selection, reaction conditions, and storage. The implementation of systematic, well-validated experimental protocols is not merely a regulatory formality; it is the bedrock of sound scientific practice, ensuring the quality, reliability, and reproducibility of your research. This comprehensive understanding will ultimately accelerate the journey of this versatile molecule from a laboratory reagent to a key component in innovative chemical applications.

References

- Vertex AI Search.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Published February 11, 2025.

- Vertex AI Search. Solubility of Organic Compounds. Published August 31, 2023.

- Solubility of Things. Pyridine - Solubility of Things.

- ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Published November 5, 2025.

- MedCrave online. Forced Degradation Studies. Published December 14, 2016.

- Vertex AI Search.

- NCBI. TABLE 3-2, Physical and Chemical Properties of Pyridine.

- SciSpace. Forced Degradation Studies. Published December 14, 2016.

- NIH.

- Wikipedia. Pyridine.

- MDPI. Acidity Study on 3-Substituted Pyridines.

- PubMed. Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol.

- chemeurope.com. Pyridine.

- Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Published April 17, 2020.

- ChemicalBook. 3-(Allyloxy)pyridine | 18343-04-9.

- Cheméo. Chemical Properties of Pyridine (CAS 110-86-1).

- PubMed. Cognition-activating properties of 3-(Aryloxy)pyridines.

- NIH. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Published August 22, 2024.

- BLD Pharm. 24015-99-4|3-(Allyloxy)pyridin-2-amine|BLD Pharm.

- NIH. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones.

- Google Patents. US3287413A - Hydrolysis of allylic halides.

- PubMed. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase.

- WMU's ScholarWorks. Kinetics of the Thermal Decomposition of Pyridine.

- ResearchGate. Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines). Published August 6, 2025.

- Reddit. Why pyridine is acidic? : r/OrganicChemistry. Published June 27, 2024.

- NIST WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-.

- ResearchGate. Reaction of Pyridine Bases with Carboxylic Acids in Benzene.

- Organic Syntheses Procedure. 3-aminopyridine.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyridine [chemeurope.com]

- 6. 3-(Allyloxy)pyridine | 18343-04-9 [amp.chemicalbook.com]

- 7. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. US3287413A - Hydrolysis of allylic halides - Google Patents [patents.google.com]

- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 11. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. scispace.com [scispace.com]

The Untapped Potential of 3-(Allyloxy)pyridine: A Versatile Scaffold for Modern Medicinal Chemistry

Introduction: Beyond the Established Pyridine Landscape

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a significant portion of FDA-approved drugs.[1] Its ability to enhance solubility, modulate basicity, and engage in crucial hydrogen bonding interactions with biological targets has cemented its status as a privileged scaffold. Within the vast family of pyridine derivatives, 3-alkoxypyridines have emerged as a particularly promising subclass. Notably, 3-(aryloxy)pyridines have demonstrated potential as cognition-enhancing agents, hinting at the therapeutic possibilities that lie within this chemical space.[2] This guide delves into a specific, yet underexplored, member of this family: 3-(allyloxy)pyridine . We will explore its synthetic accessibility, its unique chemical functionalities, and the compelling rationale for its use as a versatile starting point for the development of novel therapeutics across a range of disease areas. The presence of the allyl group, a reactive and strategically valuable moiety, distinguishes this scaffold and opens up a wealth of possibilities for molecular diversification and the design of next-generation pharmaceuticals.

Synthesis of the Core Scaffold: A Straightforward and Robust Approach

A key advantage of 3-(allyloxy)pyridine is its accessible synthesis from readily available starting materials. The primary route involves a classic Williamson ether synthesis, a reliable and high-yielding reaction.

Experimental Protocol: Synthesis of 3-(Allyloxy)pyridine

Materials:

-

3-Hydroxypyridine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 15 minutes.

-

Addition of Allyl Bromide: Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude 3-(allyloxy)pyridine by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the final product.

Note: The synthesis of the precursor, 3-hydroxypyridine, can be achieved through various established methods, including the hydrolysis of 3-pyridinesulfonic acid or from furfurylamine.[3][4][5][6]

Caption: Synthetic workflow for 3-(allyloxy)pyridine.

Medicinal Chemistry Rationale: A Scaffold of Dual Functionality

The therapeutic potential of 3-(allyloxy)pyridine stems from the synergistic combination of its two key components: the 3-hydroxypyridine core and the allyloxy moiety.

The 3-Hydroxypyridine Core: A Privileged Bioisostere

The 3-hydroxypyridine unit is a versatile bioisostere for a variety of functional groups, including phenols, catechols, and carboxylic acids. This allows medicinal chemists to fine-tune the physicochemical properties of a lead compound, such as its pKa and hydrogen bonding capacity, to optimize its interaction with a biological target and improve its pharmacokinetic profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the ether oxygen provides an additional point of interaction, creating a unique electronic and steric profile.

The Allyloxy Moiety: A Gateway to Molecular Diversity

The terminal alkene of the allyl group is not merely a passive linker; it is a reactive handle that provides a gateway for a wide array of chemical transformations. This allows for the rapid generation of a library of analogs from a single, common intermediate, accelerating the structure-activity relationship (SAR) exploration.

Potential Derivatization Reactions:

-

Dihydroxylation: Conversion of the alkene to a diol can introduce polarity and new hydrogen bonding opportunities.

-

Epoxidation: Formation of an epoxide creates a reactive electrophile for conjugation with nucleophilic residues on a target protein or for further chemical modification.

-

Heck Coupling and other Cross-Coupling Reactions: These reactions allow for the introduction of aryl or other unsaturated moieties, expanding the chemical space and enabling the exploration of new binding pockets.

-

Metathesis: Ring-closing or cross-metathesis can be used to generate novel cyclic or more complex structures.

-

Michael Addition: The double bond can act as a Michael acceptor, enabling covalent modification of target proteins.

Furthermore, the allyloxy group can be viewed as a potential "pro-drug" moiety. Metabolic oxidation of the allyl group can lead to the formation of reactive intermediates or the release of the active 3-hydroxypyridine core at the target site. The pharmacokinetics of allyl-containing compounds have been studied, and their metabolism can be influenced by the nature of the molecule.[7][8]

Caption: Potential derivatization pathways from the allyl group.

Potential Therapeutic Applications: An Inference-Based Exploration

While specific drug candidates containing the 3-(allyloxy)pyridine scaffold are not yet prominent in the public domain, we can infer its potential applications based on the known biological activities of related compounds.

Central Nervous System (CNS) Disorders

Given the cognition-enhancing properties of 3-(aryloxy)pyridines, it is plausible that derivatives of 3-(allyloxy)pyridine could be valuable in the treatment of CNS disorders such as Alzheimer's disease, schizophrenia, and ADHD.[2] The ability to fine-tune the properties of the molecule through derivatization of the allyl group could lead to compounds with improved blood-brain barrier penetration and target engagement.

Oncology

The pyridine scaffold is a recurring motif in a multitude of anticancer agents.[9][10][11] The 3-(allyloxy)pyridine core could serve as a platform for the development of novel oncology drugs. The allyl group could be functionalized to attach cytotoxic "warheads," targeting moieties, or groups that enhance the compound's interaction with specific oncogenic proteins.

Anti-inflammatory Diseases

Pyridine derivatives have also been investigated as anti-inflammatory agents.[12] The 3-(allyloxy)pyridine scaffold could be a starting point for the design of novel inhibitors of inflammatory pathways. The versatility of the allyl group would allow for the exploration of a wide range of chemical space to optimize potency and selectivity against key inflammatory targets.

Hypothetical Structure-Activity Relationship (SAR) Exploration

To guide future drug discovery efforts, we can propose a hypothetical SAR exploration based on the 3-(allyloxy)pyridine scaffold.

| Modification | Rationale | Predicted Effect |

| Substitution on the Pyridine Ring | To probe for additional binding pockets and modulate electronics. | Could enhance potency and selectivity. |

| Isomerization of the Allyl Group | To alter the geometry and reactivity of the double bond. | May influence metabolic stability and target engagement. |

| Substitution on the Allyl Group | To introduce new functionalities and steric bulk. | Could improve pharmacokinetic properties and introduce new interactions. |

| Replacement of the Ether Oxygen | To explore other linker chemistries (e.g., thioether, amine). | May alter metabolic stability and hydrogen bonding capacity. |

Proposed Experimental Workflow for Evaluation

For a novel scaffold like 3-(allyloxy)pyridine, a systematic evaluation workflow is essential to uncover its therapeutic potential.

Caption: General screening workflow for novel scaffolds.

Conclusion: A Call for Further Exploration

3-(Allyloxy)pyridine represents a largely untapped reservoir of potential in medicinal chemistry. Its straightforward synthesis, coupled with the dual functionality of the 3-hydroxypyridine core and the versatile allyl group, makes it an attractive starting point for the design of novel therapeutics. While concrete examples of its application in clinical candidates are yet to emerge, the inferential evidence from related compound classes strongly suggests that this scaffold is ripe for exploration. It is our hope that this guide will inspire researchers and drug development professionals to investigate the promising chemical space offered by 3-(allyloxy)pyridine and unlock its full therapeutic potential.

References

-

Butler, D. E., Poschel, B. P., & Marriott, J. G. (1981). Cognition-activating properties of 3-(Aryloxy)pyridines. Journal of Medicinal Chemistry, 24(3), 346–350. [Link]

- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).

- Thakur, A., Sharma, S., & Kumar, N. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 435-464). Academic Press.

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (2018). ACS Omega, 3(10), 13269–13275. [Link]

-

Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 147, 107435. [Link]

- Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024).

-

Pharmacokinetics. (2019). SlideShare. [Link]

-

Singh, R., et al. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. RSC Advances, 13(28), 19283-19304. [Link]

-

Sharma, K., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1196-1219. [Link]

-

Nakagawa, K., et al. (2025). Pharmacokinetics of sulfur-containing compounds in aged garlic extract. Experimental and Therapeutic Medicine, 29(2), 102. [Link]

- CN105175320A - Preparation method of 3-hydroxypyridine. (2015).

-

Parke, D. V., & Rahman, H. (1973). The effect of allyl compounds on hepatic microsomal mixed function oxidation and porphyrogenesis. Biochemical Society Transactions, 1(4), 977-979. [Link]

-

How to synthesizer of 3-hydroxy pyridine? (2022). ResearchGate. [Link]

-

Li, F., et al. (2018). Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats. Xenobiotica, 48(10), 1032-1039. [Link]

- CN103664760A - Preparation method of 3-hydroxy-pyridine. (2014).

- US3218330A - Preparation of 3-hydroxypyridine. (1965).

-

Pérez, J. J., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 223, 113620. [Link]

-

Mamdouh, I., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(23), 15833-15855. [Link]

-

James, D., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. bioRxiv. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cognition-activating properties of 3-(Aryloxy)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103664760A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

- 6. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]

- 7. The effect of allyl compounds on hepatic microsomal mixed function oxidation and porphyrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Ubiquitous Pyridine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Substituted Pyridines for Researchers and Drug Development Professionals

The pyridine ring, a six-membered aromatic heterocycle, stands as a cornerstone of medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene, while possessing greater polarity and aqueous solubility, make it a "privileged scaffold." This means it is a structural motif frequently found in biologically active compounds.[2] The pyridine nucleus is integral to a vast number of pharmaceuticals, including essential drugs like the proton pump inhibitor esomeprazole, the calcium channel blocker amlodipine, the kinase inhibitor imatinib, and the antiviral atazanavir.[3] Its prevalence in nature and medicine underscores the critical importance of robust and versatile synthetic methodologies for accessing functionalized pyridine derivatives.[2][4]

This technical guide offers a comprehensive exploration of the synthesis of substituted pyridines, designed for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of reactions to provide a deep dive into the causality behind experimental choices, comparing classical ring-forming strategies with modern, transition-metal-catalyzed functionalization techniques. Each section provides detailed mechanistic insights and field-proven experimental protocols to empower scientists in the laboratory.

Part 1: Classical Approaches to Pyridine Ring Construction

The foundational methods for pyridine synthesis involve the construction of the heterocyclic ring from acyclic precursors, often through elegant multi-component reactions (MCRs).[5][6] These one-pot strategies are prized for their efficiency and atom economy, allowing for the rapid assembly of complex molecular architectures from simple starting materials.[7]

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this reaction is arguably the most well-known method for synthesizing pyridines and their dihydropyridine precursors.[8][9] The classical approach is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[8][10] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine.[11][12]

Causality and Mechanism: The reaction's success lies in a cascade of reliable carbonyl chemistry. The mechanism proceeds through two key intermediates: an enamine formed from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the second equivalent of the β-ketoester and the aldehyde.[12] A Michael addition between these two intermediates, followed by cyclization and dehydration, yields the 1,4-DHP ring.[12] The final, often spontaneous, oxidation step is driven by the thermodynamic favorability of forming the stable aromatic pyridine ring.[10]

Caption: The convergent mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [11]

-